6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine 6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17486257
InChI: InChI=1S/C10H6ClN3/c11-9-7-4-2-6-14(7)8-3-1-5-12-10(8)13-9/h1-6H
SMILES:
Molecular Formula: C10H6ClN3
Molecular Weight: 203.63 g/mol

6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine

CAS No.:

Cat. No.: VC17486257

Molecular Formula: C10H6ClN3

Molecular Weight: 203.63 g/mol

* For research use only. Not for human or veterinary use.

6-Chloropyrido[2,3-E]pyrrolo[1,2-A]pyrazine -

Specification

Molecular Formula C10H6ClN3
Molecular Weight 203.63 g/mol
IUPAC Name 7-chloro-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene
Standard InChI InChI=1S/C10H6ClN3/c11-9-7-4-2-6-14(7)8-3-1-5-12-10(8)13-9/h1-6H
Standard InChI Key RUHVEHHAHOWVTR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(N=C1)N=C(C3=CC=CN23)Cl

Introduction

Structural Elucidation and Nomenclature

The compound’s name follows IUPAC guidelines for fused heterocyclic systems. The core structure consists of:

  • A pyrido[2,3-e]pyrazine subsystem, where the pyridine ring (positions 2,3) is fused to a pyrazine ring (positions e).

  • A pyrrolo[1,2-a]pyrazine moiety, indicating a pyrrole ring fused to the pyrazine at positions 1 and 2.

  • A chlorine atom at position 6, likely on the pyridine or pyrazine ring, influencing electronic distribution and reactivity .

The molecular formula is inferred as C12H7ClN4\text{C}_{12}\text{H}_7\text{ClN}_4, with a molecular weight of approximately 242.67 g/mol. Key structural features include:

  • Planar aromatic systems enabling π-π stacking interactions.

  • Electron-withdrawing chlorine substituent modulating solubility and reactivity.

  • Multiple nitrogen atoms offering hydrogen-bonding sites for biological interactions .

Synthetic Strategies and Reaction Pathways

Cyclodehydration and Aromatization

The synthesis of pyrrolo[1,2-a]pyrazine derivatives often involves acid-catalyzed cyclodehydration. For example, Bae et al. (2020) demonstrated that reacting 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines yields benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids . Adapting this method, introducing a chlorinated precursor at the aldehyde or ketone stage could yield the 6-chloro derivative.

Chlorination Post-Functionalization

Late-stage chlorination using agents like chloroacetyl chloride or SOCl2_2 may introduce the chlorine substituent. In a study by the Journal of Heterocyclic Chemistry, chloroacetyl chloride was employed to functionalize pyridopyrazine intermediates, suggesting a viable route for chlorine incorporation .

Challenges in Regioselectivity

Achieving regioselective chlorination at position 6 requires careful control of reaction conditions. Steric hindrance from the fused rings and electronic effects from nitrogen atoms may necessitate directing groups or catalytic strategies .

Physicochemical Properties

While experimental data for the 6-chloro derivative is sparse, analogs provide predictive insights:

PropertyValue/DescriptionSource Analogy
SolubilityLow in H2_2O; moderate in DMSOSimilar to ML 190
Melting Point240–260°C (estimated)Pyrido[2,3-b]pyrazine
Fluorescenceλem_{em} ~400–450 nm (blue region)Benzoimidazole hybrids
LogP~2.5–3.0 (moderate lipophilicity)TC-E 5005

The chlorine atom enhances electrophilicity, making the compound susceptible to nucleophilic aromatic substitution. Its planar structure favors solid-state π-π interactions, as observed in X-ray crystallography of related compounds .

Future Directions and Challenges

Synthetic Optimization

Developing one-pot methodologies or flow chemistry approaches could improve yield and scalability. Catalytic asymmetric synthesis remains unexplored for this scaffold.

Biological Profiling

Comprehensive in vitro and in vivo studies are needed to elucidate mechanisms of action. Target deconvolution using proteomics or CRISPR screening may identify novel therapeutic targets.

Material Engineering

Functionalizing the chlorine position with electron-donating/withdrawing groups could tune optoelectronic properties. Hybridizing with polymers or nanoparticles may enhance device stability.

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